molecular formula C14H20N2O2 B2397905 N-(tert-butyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide CAS No. 1779337-33-5

N-(tert-butyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide

货号: B2397905
CAS 编号: 1779337-33-5
分子量: 248.326
InChI 键: RVNDLHNYKSDWFV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(tert-butyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide is a chemical compound based on the 2,3-dihydrobenzo[f][1,4]oxazepine scaffold, a privileged structure in medicinal chemistry. This scaffold is recognized for its significant potential in drug discovery, particularly as a core pharmacophore in the development of potent enzyme inhibitors. Scientific literature has established that close structural analogs, specifically those containing the 2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-one core, serve as highly potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1) . RIPK1 is a critical regulator of inflammatory cell death pathways (necroptosis) and is a promising therapeutic target for a range of conditions, including neurodegenerative diseases, inflammatory disorders, and cancers . Furthermore, related 1,4-benzoxazepine scaffolds have been identified as inhibitors of other clinically relevant targets, such as Poly(ADP-ribose) polymerase 1 (PARP1), which is a well-validated target in oncology and histone deacetylase (HDAC) . The incorporation of a tert-butyl carboxamide moiety in this compound is a strategic modification often employed to fine-tune properties such as metabolic stability, lipophilicity, and binding affinity. This makes N-(tert-butyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide a valuable intermediate for researchers engaged in hit-to-lead optimization, structure-activity relationship (SAR) studies, and the synthesis of more complex polyheterocyclic systems for biological evaluation . This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption.

属性

IUPAC Name

N-tert-butyl-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-14(2,3)15-13(17)16-8-9-18-12-7-5-4-6-11(12)10-16/h4-7H,8-10H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVNDLHNYKSDWFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCOC2=CC=CC=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

化学反应分析

N-(tert-butyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide undergoes various types of chemical reactions, including:

科学研究应用

N-(tert-butyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide has a wide range of scientific research applications:

作用机制

The mechanism of action of N-(tert-butyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

相似化合物的比较

N-(tert-butyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide can be compared with other similar compounds, such as:

生物活性

N-(tert-butyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide, also known by its CAS number 1256784-52-7, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a dihydrobenzo[f][1,4]oxazepine core with a tert-butyl group and a carboxamide functional group. Its molecular formula is C₁₈H₃₁N₃O₂, with a molecular weight of approximately 303.47 g/mol. The presence of the oxazepine ring is significant as it plays a crucial role in the biological activity of the compound.

Research indicates that compounds within the oxazepine class can interact with various biological targets. Notably, N-(tert-butyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide has been studied for its inhibitory effects on specific kinases involved in cancer signaling pathways:

  • TNIK Inhibition : A study highlighted the discovery of related compounds as inhibitors of Traf2- and Nck-interacting kinase (TNIK), which is implicated in colorectal cancer (CRC) through dysregulation of the Wnt/β-catenin signaling pathway. Although specific data on N-(tert-butyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide is limited, the structural similarities suggest potential for similar activity .

Anticancer Properties

The biological activity of N-(tert-butyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide has been linked to its ability to inhibit cancer cell proliferation. A related compound demonstrated an IC₅₀ value of 0.026 ± 0.008 μM against TNIK, showcasing significant potency in suppressing CRC cell proliferation and migration in vitro . This suggests that N-(tert-butyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide may exhibit similar promising anticancer effects.

Pharmacokinetic Properties

Preliminary studies indicate favorable pharmacokinetic properties for compounds in this class. For instance, they may possess good solubility and bioavailability profiles that are essential for effective therapeutic applications .

Case Studies and Research Findings

A few key studies have explored the biological activity related to oxazepine derivatives:

  • In Vitro Studies : Research on related dihydrobenzo[f][1,4]oxazepin derivatives has shown their capability to inhibit proliferation in various cancer cell lines. For example, compounds exhibiting structural similarities were tested against HCT116 xenograft models and showed considerable antitumor activity .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the oxazepine core can significantly alter biological activity. This highlights the importance of understanding how structural changes impact efficacy and selectivity against specific targets .

常见问题

Basic: What synthetic routes are commonly used to prepare N-(tert-butyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide, and how are intermediates validated?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Cyclization : Formation of the oxazepine core via tandem O-alkylation/N-arylation, as seen in related benzoxazepine derivatives (e.g., using Pd₂(dba)₃/Xantphos catalysts) .
  • Carboxamide Introduction : Coupling tert-butylamine to the oxazepine core using carbodiimide-based coupling agents (e.g., DCC or EDC) under inert conditions .
  • Purification : Chromatography (silica gel, gradient elution with petroleum ether/ethyl acetate) is critical for isolating intermediates .
    Validation : Intermediates are characterized via 1H^1H-/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and purity .

Basic: Which analytical techniques are essential for confirming structural integrity and purity?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H-NMR identifies proton environments (e.g., tert-butyl singlet at ~1.3 ppm), while 13C^{13}C-NMR confirms carbonyl and aromatic carbons .
  • Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H]+^+ at 416.1 for derivatives) and detects trace impurities .
  • HPLC : Reverse-phase chromatography assesses purity (>95% required for biological assays) .

Advanced: How can synthesis yields be optimized while minimizing side products?

Methodological Answer:

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance carboxamide coupling efficiency, while toluene minimizes by-products in cyclization .
  • Temperature Control : Low temperatures (0–5°C) during amine coupling reduce racemization; reflux conditions (~70°C) accelerate Pd-catalyzed steps .
  • Catalyst Screening : Pd₂(dba)₃/Xantphos improves regioselectivity in tandem reactions compared to Pd(OAc)₂ .

Advanced: What strategies are used to establish structure-activity relationships (SAR) for PARP1 inhibition?

Methodological Answer:

  • Substituent Variation : Modifying the tert-butyl group (e.g., isopropyl, cyclopropyl) and benzoxazepine substituents (e.g., fluoro, methoxy) to assess steric/electronic effects on PARP1 binding .
  • Biological Assays : IC50_{50} determination in BRCA-deficient cell lines (e.g., MDA-MB-436) and PARP1 enzymatic assays (e.g., NAD+^+ depletion monitoring) .
  • Computational Docking : Molecular docking (e.g., AutoDock Vina) identifies key interactions (e.g., hydrogen bonding with Ser904) .

Advanced: How are contradictions in biological efficacy data resolved across studies?

Methodological Answer:

  • Assay Standardization : Control for variables like cell passage number, serum concentration, and PARP1 isoform expression (e.g., full-length vs. truncated) .
  • Metabolic Stability Testing : Liver microsome assays (e.g., human CYP3A4) identify rapid degradation that may skew in vivo vs. in vitro results .
  • Orthogonal Validation : Confirm target engagement via cellular thermal shift assays (CETSA) or photoaffinity labeling .

Advanced: What computational methods predict pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction : Tools like SwissADME estimate logP (e.g., ~3.2 for derivatives), solubility (LogS ≈ -4.5), and CYP450 inhibition risk .
  • Molecular Dynamics (MD) : Simulations (e.g., GROMACS) model blood-brain barrier penetration and protein-ligand complex stability over 100 ns trajectories .

Basic: What protocols are recommended for initial in vitro activity screening?

Methodological Answer:

  • Cell Viability Assays : Use BRCA-mutated cell lines (e.g., ovarian cancer OVCAR-8) with MTT or resazurin-based assays, comparing IC50_{50} to olaparib controls .
  • PARP1 Enzymatic Assays : Monitor NAD+^+ depletion via fluorescence (Ex/Em = 340/450 nm) in recombinant PARP1 systems .

Advanced: How is chemical stability assessed under physiological conditions?

Methodological Answer:

  • pH Stability : Incubate in buffers (pH 1–9) at 37°C for 24h; quantify degradation via HPLC (e.g., >90% stability at pH 7.4) .
  • Thermal Stability : Accelerated stability studies (40–60°C) with DSC/TGA to identify decomposition thresholds (~150°C for carboxamide derivatives) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。